molecular formula C7H5BrN4 B1281954 2-Bromo-6-methylpyrazino[2,3-b]pyrazine CAS No. 91225-51-3

2-Bromo-6-methylpyrazino[2,3-b]pyrazine

Número de catálogo: B1281954
Número CAS: 91225-51-3
Peso molecular: 225.05 g/mol
Clave InChI: GIVAQAIJCWLXQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-6-methylpyrazino[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H5BrN4 It is characterized by a pyrazine ring fused with a pyrazino ring, with a bromine atom at the 2-position and a methyl group at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine typically involves the bromination of 6-methylpyrazino[2,3-b]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 6-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrazine ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, hydrogen gas with palladium on carbon catalyst.

Major Products:

    Substitution: Formation of 2-substituted-6-methylpyrazino[2,3-b]pyrazine derivatives.

    Oxidation: Formation of 6-formylpyrazino[2,3-b]pyrazine or 6-carboxypyrazino[2,3-b]pyrazine.

    Reduction: Formation of 6-methylpyrazino[2,3-b]pyrazine or fully reduced pyrazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-Bromo-6-methylpyrazino[2,3-b]pyrazine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is particularly valued for its ability to undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
  • Oxidation Reactions : The methyl group can be oxidized to produce aldehydes or carboxylic acids.
  • Reduction Reactions : The compound can be reduced to modify the pyrazine ring or remove the bromine atom.

Reaction Conditions and Major Products

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic SubstitutionSodium azide, ethanol2-substituted-6-methylpyrazino[2,3-b]pyrazine derivatives
OxidationPotassium permanganate6-formylpyrazino[2,3-b]pyrazine
ReductionLithium aluminum hydride6-methylpyrazino[2,3-b]pyrazine

Biological Applications

Potential Biological Activities

Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties : In vitro studies show significant inhibition of pathogenic microorganisms.
  • Antiviral and Anticancer Activities : Investigations are ongoing regarding its efficacy against various cancer cell lines and viral infections.

Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Klebsiella pneumoniae125 µg/mL
Pseudomonas aeruginosa250 µg/mL
Candida albicans62.5 µg/mL
Saccharomyces cerevisiae31.25 µg/mL

Medicinal Chemistry

Pharmacophore Exploration

The compound is being explored as a potential pharmacophore in drug discovery. Its interactions with biological targets may lead to the development of novel therapeutic agents. Molecular docking studies have been utilized to predict binding affinities with specific enzymes and receptors.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the synthesis of specialty chemicals such as dyes and pigments. Its unique properties make it suitable for producing compounds with specific functionalities required in various applications.

Case Studies

  • Antimicrobial Screening : A study evaluated various pyrazine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited MIC values comparable to standard antibiotics like ampicillin.
  • Molecular Docking Studies : Research employing molecular docking simulations has provided insights into the binding affinities of this compound to biological targets, suggesting its potential role in drug development.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparación Con Compuestos Similares

    2-Chloro-6-methylpyrazino[2,3-b]pyrazine: Similar structure with a chlorine atom instead of bromine. It exhibits different reactivity and biological properties.

    2-Bromo-6-ethylpyrazino[2,3-b]pyrazine: Similar structure with an ethyl group instead of a methyl group. It has different steric and electronic effects.

    6-Methylpyrazino[2,3-b]pyrazine: Lacks the bromine atom, leading to different chemical reactivity and applications.

Uniqueness: 2-Bromo-6-methylpyrazino[2,3-b]pyrazine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties

Actividad Biológica

2-Bromo-6-methylpyrazino[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound notable for its unique pyrazine ring structure, characterized by a bromine atom at the second position and a methyl group at the sixth position. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

  • Molecular Formula : C7_7H6_6BrN3_3
  • Molecular Weight : 212.05 g/mol
  • CAS Number : 91225-51-3

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The presence of the bromine atom enhances its reactivity and binding affinity to enzymes and receptors. It is believed that this compound can modulate several biochemical pathways by influencing enzyme activity and gene expression.

Antimicrobial Activity

Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogenic microorganisms.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Klebsiella pneumoniae125 µg/mL
Pseudomonas aeruginosa250 µg/mL
Candida albicans62.5 µg/mL
Saccharomyces cerevisiae31.25 µg/mL

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Case Studies

  • Antimicrobial Screening : A study evaluated various pyrazine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Among the tested compounds, those similar to this compound exhibited MIC values comparable to standard antibiotics like ampicillin and fluconazole .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to specific biological targets. These studies provide insights into its potential as a pharmacophore in drug development .

The compound's biochemical properties include:

  • Cellular Effects : It influences cellular signaling pathways and gene expression by interacting with transcription factors.
  • Metabolic Pathways : It participates in various metabolic processes, potentially leading to the formation of active metabolites.
  • Transport and Distribution : The compound's interaction with transporters affects its bioavailability and localization within cells .

Q & A

Q. What are the established synthetic routes for 2-Bromo-6-methylpyrazino[2,3-b]pyrazine, and how can regioselectivity be optimized?

Basic
The synthesis typically involves halogenation and cross-coupling reactions. A common approach is the regioselective bromination of methyl-substituted pyrazino precursors using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–25°C). Metal-catalyzed methods (e.g., Suzuki coupling) are employed to introduce aryl/heteroaryl groups while preserving the bromine substituent . Optimization of regioselectivity requires careful selection of catalysts (e.g., Pd(PPh₃)₄) and solvents (THF or toluene), as evidenced in analogous pyrrolo[2,3-b]pyrazine syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Basic

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substitution patterns. For example, the methyl group at position 6 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting due to bromine’s electronegativity .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, with space group parameters (e.g., monoclinic P21/c) and refinement via SHELXL ensuring accuracy .

Q. How does the bromine substituent influence electronic properties for optoelectronic applications?

Advanced
Bromine’s electron-withdrawing effect lowers the LUMO energy, enhancing electron affinity. DFT calculations (e.g., Gaussian 09 with B3LYP functional) reveal HOMO-LUMO overlaps in pyrazino[2,3-b]pyrazine derivatives, critical for charge-transfer transitions in TADF emitters. Experimental λₑₘ (emission wavelength) shifts correlate with computed DEST (singlet-triplet energy gap), as seen in pyrido[2,3-b]pyrazine analogs .

Q. What computational strategies predict reactivity and regioselectivity in functionalization reactions?

Advanced

  • DFT Modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-2 position in brominated pyrazines shows higher electrophilicity due to bromine’s inductive effect .
  • Molecular Orbital Analysis : HOMO localization on the pyrazine ring guides nucleophilic attack sites, while LUMO maps predict electrophilic substitution regions .

Q. How can contradictory biological activity data be resolved in kinase inhibition studies?

Advanced

  • Dose-Response Analysis : Use in vitro assays (e.g., FGFR1 kinase inhibition) with varying concentrations (1–100 μM) to establish IC₅₀. Discrepancies may arise from off-target effects, resolved via selectivity profiling against related kinases (e.g., PDGFR, VEGFR) .
  • Metabolic Stability Tests : Assess hepatic microsome clearance to identify rapid degradation, which may explain inconsistent in vivo results .

Q. What strategies improve photophysical stability in OLED applications?

Advanced

  • Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures (>300°C) to ensure thermal stability.
  • Doping in Host Matrices : Embed the compound in a polymer matrix (e.g., PMMA) to reduce aggregation-caused quenching, as demonstrated for pyrido[2,3-b]pyrazine-based TADF emitters .

Q. How do substituents impact metabolic pathways in preclinical studies?

Advanced

  • CYP450 Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using liver microsomes. Methyl groups may reduce metabolic clearance compared to halogenated analogs .
  • Mass Spectrometry (LC-MS/MS) : Track metabolites in plasma to identify oxidation or demethylation pathways .

Q. What in silico methods assess binding affinity to kinase targets?

Advanced

  • Molecular Docking (AutoDock Vina) : Simulate binding poses of this compound in FGFR1’s ATP-binding pocket. Key interactions include hydrogen bonds with Ala564 and hydrophobic contacts with the hinge region .
  • MD Simulations (AMBER) : Validate docking results by analyzing RMSD and binding free energy (MM-PBSA) over 100-ns trajectories .

Q. How can mechanochromic properties be engineered in solid-state formulations?

Advanced

  • Powder XRD : Monitor crystal-to-amorphous transitions under mechanical stress. Alkyl chain modifications (e.g., tert-butyl groups) introduce steric hindrance, enabling reversible luminescence shifts, as seen in bis(benzofuro)pyrazines .
  • DSC Analysis : Measure phase transitions (Tm, Tg) to correlate thermal behavior with mechanoresponsive properties .

Q. What synthetic challenges arise in scaling up production, and how are they mitigated?

Advanced

  • Purification Challenges : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product. For gram-scale synthesis, optimize reaction time and temperature to minimize byproducts (e.g., dehalogenation) .
  • Oxygen Sensitivity : Conduct reactions under nitrogen to prevent bromine displacement by hydroxyl groups .

Propiedades

IUPAC Name

2-bromo-6-methylpyrazino[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c1-4-2-9-7-6(11-4)10-3-5(8)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVAQAIJCWLXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)N=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536614
Record name 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91225-51-3
Record name 2-Bromo-6-methylpyrazino[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.